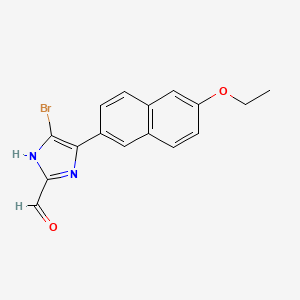
N-(2-Dimethylamino-5-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)-5-methoxyaniline with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Acetic Anhydride
Reagents: 2-(dimethylamino)-5-methoxyaniline, acetic anhydride
Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
Product: N-[2-(dimethylamino)-5-methoxyphenyl]acetamide
-
Reaction with Acetyl Chloride
Reagents: 2-(dimethylamino)-5-methoxyaniline, acetyl chloride
Conditions: The reaction is conducted in an inert solvent like dichloromethane, with the addition of a base such as triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound is used as a photoinitiator in polymer chemistry and has different applications compared to N-[2-(dimethylamino)-5-methoxyphenyl]acetamide.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound is synthesized via cyanoacetylation and has distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-10-7-9(15-4)5-6-11(10)13(2)3/h5-7H,1-4H3,(H,12,14) |
Clé InChI |
VCFVWTRUWXEQTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)

